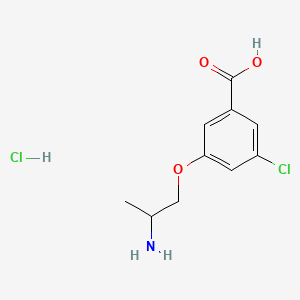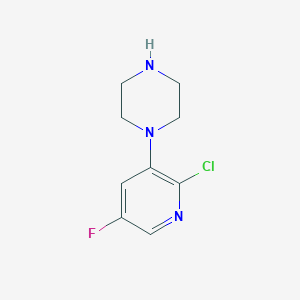
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropropanoyl chloride with 5-methyl-4,5-dihydro-1,2-oxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of N-substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole ring and the chlorine atom can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)acetamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)butanamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)pentanamide
Uniqueness
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the chlorine atom and the oxazole ring provides a unique combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h4-5H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
MFZMMZGNQFVICP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NO1)NC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)

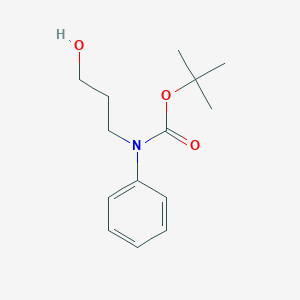
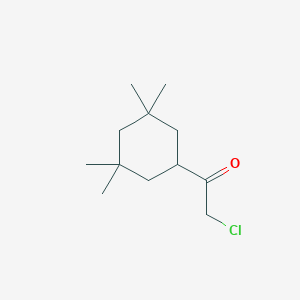
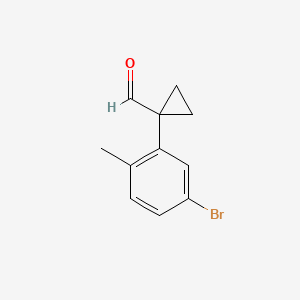


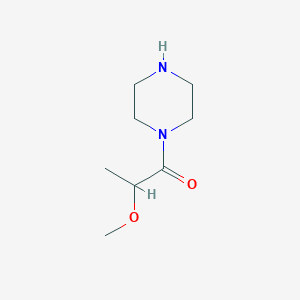

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
